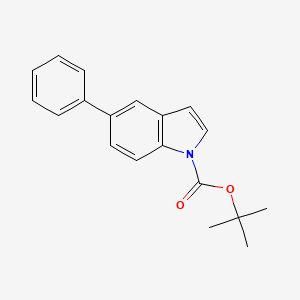

tert-Butyl 5-phenyl-1H-indole-1-carboxylate

Descripción general

Descripción

tert-Butyl 5-phenyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and an indole core, making it a versatile molecule in various chemical and biological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing in methanesulfonic acid under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 5-phenyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroindoles and other reduced forms.

Substitution: Halogenated indoles and other substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

- Indole derivatives, including tert-butyl 5-phenyl-1H-indole-1-carboxylate, have been investigated for their potential as anticancer agents. Research has shown that these compounds can inhibit tumor growth by targeting various cellular pathways involved in cancer progression. For example, studies indicate that certain indole derivatives can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell signaling pathways .

2. Anticonvulsant Properties

- The compound has also been explored for its anticonvulsant properties. Indole derivatives are structurally similar to neurotransmitters and have been found to modulate GABAergic activity, which is crucial in controlling seizures. Experimental data suggest that this compound may enhance GABA receptor activity, providing a potential therapeutic avenue for epilepsy treatment .

3. Antimicrobial Activity

- This compound exhibits antimicrobial properties against various bacterial and fungal strains. This has significant implications for developing new antibiotics or antifungal agents, especially in light of rising antibiotic resistance .

Organic Synthesis Applications

1. Building Block for Complex Molecules

- This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules with diverse functionalities. Researchers have utilized it in the synthesis of other biologically active indoles and related compounds through methods such as Suzuki-Miyaura coupling and nucleophilic substitutions .

2. Functionalization

- The presence of the tert-butyl group enhances the solubility and stability of the compound, making it an attractive candidate for further functionalization. This property is exploited in synthetic pathways to introduce additional functional groups that can modify biological activity or physical properties .

Material Science Applications

1. Organic Electronics

- Due to its interesting electrical and optical properties, this compound is being investigated for applications in organic electronics and optoelectronic devices. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

Case Study 1: Anticancer Mechanism

In a study published by ACS Publications, researchers demonstrated that indole derivatives could inhibit KDR phosphorylation, leading to reduced proliferation of cancer cells. This compound was highlighted as a promising candidate due to its structural features that enhance binding affinity to target proteins involved in tumor growth .

Case Study 2: Antimicrobial Efficacy

Research conducted on various indole derivatives showed that this compound exhibited significant antimicrobial activity against resistant strains of bacteria. This study emphasized the compound's potential as a lead compound for developing new antimicrobial therapies .

Mecanismo De Acción

The mechanism of action of tert-Butyl 5-phenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparación Con Compuestos Similares

- tert-Butyl 5-bromo-1H-indole-1-carboxylate

- tert-Butyl 5-methoxy-1H-indole-1-carboxylate

- tert-Butyl 4-formyl-5-methoxy-1H-indole-1-carboxylate

Uniqueness: tert-Butyl 5-phenyl-1H-indole-1-carboxylate is unique due to the presence of both a tert-butyl group and a phenyl group, which confer distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and ability to interact with various biological targets, making it a valuable compound in research and industry .

Actividad Biológica

Tert-Butyl 5-phenyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. Indoles are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and potential applications in various fields.

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, including G-protein-coupled receptors (GPCRs) and nuclear receptors. This compound may modulate receptor activity, influencing downstream signaling pathways.

- Biochemical Pathways : The compound has been implicated in several biochemical pathways, including those related to inflammation, cancer progression, and oxidative stress response .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and activation of caspases . For instance, studies have shown that related indole compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications against malignancies such as lung cancer .

- Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.

- Antioxidant Activity : The compound has shown promise as an antioxidant, which could protect cells from oxidative damage. This property is crucial in preventing cellular aging and various diseases linked to oxidative stress.

Case Studies

Several studies have investigated the biological effects of indole derivatives similar to this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that indole derivatives exhibit cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds were significantly lower than those for non-cancerous cell lines, indicating selective toxicity towards malignant cells .

- Mechanistic Insights : One study highlighted the role of indole compounds in disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism was associated with increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under physiological conditions; susceptible to oxidation |

| Interaction with Enzymes | Exhibits inhibitory effects on various enzymes involved in metabolic pathways |

Propiedades

IUPAC Name |

tert-butyl 5-phenylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-19(2,3)22-18(21)20-12-11-16-13-15(9-10-17(16)20)14-7-5-4-6-8-14/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZDNRURPYTDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609136 | |

| Record name | tert-Butyl 5-phenyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361457-96-7 | |

| Record name | tert-Butyl 5-phenyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.